molecular formula C18H19N3O4S B1227304 2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide

2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide

Cat. No.: B1227304
M. Wt: 373.4 g/mol
InChI Key: CFNHADLXRJXJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Antitumor Properties : Research has demonstrated that certain pyrimidine derivatives, related in structure to 2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide, exhibit significant in vitro antitumor activity. This includes activity against the HepG2 cell line, with the effectiveness being evaluated through molecular docking and density functional theory (DFT) studies (Fahim et al., 2019).

Biological Activities of Derivatives

  • Variety of Synthesized Compounds : Various derivatives of thienopyrimidines have been synthesized, demonstrating a range of biological activities. This includes the creation of functionalized cyclohepta[4,5]-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, which were investigated for their mechanism of reaction and regioselectivity, highlighting the potential for diverse applications in the field of medicinal chemistry (Shawali et al., 2006).

Applications in Medicinal Chemistry

  • Aldose Reductase Inhibitors : Some 2,4-dioxo-thienopyrimidin derivatives have shown potent in vitro inhibitory activity against aldose reductase, a key enzyme involved in diabetic complications. These compounds have also been evaluated for their ability to inhibit sorbitol accumulation in vivo, with several demonstrating significant efficacy (Ogawva et al., 1993).

Molecular Docking and Computational Studies

  • Molecular Modeling for Antitumor Activity : The antitumor activity of certain diarylsulfonylurea derivatives, structurally related to the compound , was studied using molecular modeling and pharmacophore prediction methods. These methods were employed to understand the antitumor properties of the most active compounds (El-Sherbeny et al., 2010).

Synthesis Methodologies

  • Microwave-Assisted Synthesis : Innovative synthesis methods, such as microwave-assisted synthesis, have been employed to create novel thiadiazolothienopyrimidines. This technique demonstrates the evolving methodologies in the synthesis of complex compounds like this compound (Prasad et al., 2007).

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[4-(furan-2-ylmethyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]acetamide

InChI

InChI=1S/C18H19N3O4S/c19-14(22)10-21-17-15(12-6-2-1-3-7-13(12)26-17)16(23)20(18(21)24)9-11-5-4-8-25-11/h4-5,8H,1-3,6-7,9-10H2,(H2,19,22)

InChI Key

CFNHADLXRJXJRK-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC(=O)N)CC4=CC=CO4

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC(=O)N)CC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide
Reactant of Route 2
2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide
Reactant of Route 4
2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide
Reactant of Route 5
2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide
Reactant of Route 6
2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.